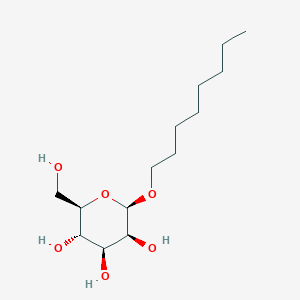

Octyl beta-D-mannopyranoside

描述

Octyl beta-D-mannopyranoside is a biochemical reagent widely used in scientific research. It is a non-ionic surfactant derived from mannose, a type of sugar. The compound is known for its ability to solubilize membrane proteins, making it valuable in various biochemical and biophysical studies .

作用机制

Target of Action

Octyl Beta-D-Mannopyranoside is a small molecule that primarily targets Aquaporin Z in Escherichia coli (strain K12) . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water transport in cells.

Mode of Action

It is known to interact with its target, aquaporin z, influencing the transport of water and potentially other small solutes

Biochemical Pathways

This compound is involved in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP) . These lipid/sugar materials could have potential properties to use as nanovesicles for drug delivery . The compound’s role in these biochemical pathways and their downstream effects is an area of active research.

Pharmacokinetics

It is known that lipid vesicles containing this compound demonstrate good stability after 3 months of storage , suggesting potential implications for its bioavailability and pharmacokinetics.

Result of Action

It has been found that this compound combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This implies changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cholesterol in the membrane environment can synergistically affect the action of this compound

生化分析

Biochemical Properties

Octyl beta-D-mannopyranoside interacts with various biomolecules in biochemical reactions. It has been found to be involved in the synthesis of mannogen, a homopolymer of β-1,2-linked mannose residues . This compound acts as a primer for the formation of short mannogen oligomers, which are crucial in the biosynthesis and elongation reactions in mannogen metabolism .

Cellular Effects

In terms of cellular effects, this compound has been found to have potential properties for use as nanovesicles for drug delivery . These nanovesicles can influence cell function by delivering drugs to specific cellular locations, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. For instance, it has been found to modify thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity when combined with cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates good stability over time. Lipid vesicles containing this compound at 6.0 mM demonstrated good stability after 3 months of storage .

Metabolic Pathways

This compound is involved in the metabolic pathway of mannogen synthesis . It interacts with GDP-mannose–dependent β-1,2-mannosyltransferases, enzymes crucial for the synthesis of mannogen .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of octyl beta-D-mannopyranoside typically involves the glycosylation of mannose derivatives. One common method includes the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by deprotection steps to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and reaction time management .

化学反应分析

Types of Reactions: Octyl beta-D-mannopyranoside primarily undergoes glycosylation reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Glycosylation: Uses glycosyl donors like acetobromomannose and catalysts such as silver triflate.

Oxidation: Can be oxidized using reagents like periodate.

Reduction: Reduction can be achieved using agents like sodium borohydride.

Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of this compound .

科学研究应用

Octyl beta-D-mannopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable micelles.

Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties

相似化合物的比较

- Octyl alpha-D-glucopyranoside

- Nonyl-beta-D-1-thiomaltoside

- Methyl beta-D-arabinopyranoside

Comparison: Octyl beta-D-mannopyranoside is unique due to its specific interaction with mannose-binding proteins and its ability to form stable micelles at lower concentrations compared to similar compounds. This makes it particularly useful in studies requiring high protein stability and solubility .

生物活性

Octyl β-D-mannopyranoside is a non-ionic surfactant and a derivative of mannose, widely used in biochemical research due to its ability to solubilize membrane proteins and facilitate various biochemical assays. This article provides a detailed overview of its biological activity, including its role in enzyme assays, interactions with biological membranes, and potential therapeutic applications.

Octyl β-D-mannopyranoside is characterized by an octyl group linked to a β-D-mannopyranoside moiety. This structure contributes to its surfactant properties, allowing it to interact effectively with lipid bilayers and proteins. The critical micelle concentration (CMC) of octyl β-D-mannopyranoside is an important parameter, influencing its effectiveness as a detergent in solubilizing membrane proteins.

1. Enzyme Assays

Octyl β-D-mannopyranoside has been utilized in various enzyme assays, particularly those involving mannosyltransferases. It serves as a substrate or primer for the synthesis of mannogen oligomers, which are crucial for the metabolism of certain protozoan parasites like Leishmania spp. In one study, it was shown that octyl β-D-mannopyranoside can prime the formation of short mannogen chains, facilitating the measurement of β-1,2-mannosyltransferase activity in crude extracts from parasites .

Table 1: Kinetic Parameters of Octyl β-D-Mannopyranoside in Enzyme Assays

| Parameter | Value |

|---|---|

| 4.3 mM | |

| 2.3 µM/s | |

| Substrate Concentration | 10 mM GDP-mannose |

These parameters indicate that octyl β-D-mannopyranoside is effective at concentrations typically found in biological systems, suggesting its relevance in studying mannogen biosynthesis under physiological conditions.

2. Membrane Protein Solubilization

Octyl β-D-mannopyranoside is particularly valuable in membrane biochemistry due to its ability to solubilize membrane proteins without denaturing them. This property has been exploited in various studies to reconstitute membrane proteins into liposomes and to study their functional characteristics. For instance, it has been shown that octyl β-D-mannopyranoside can effectively solubilize proteins from Escherichia coli, enabling subsequent analysis of their activity and interactions .

Case Study 1: Antimicrobial Activity

Recent research explored the antimicrobial properties of various mannopyranosides, including derivatives of octyl β-D-mannopyranoside. In vitro assays demonstrated that certain derivatives exhibited significant antifungal activity against pathogenic strains while showing lower toxicity compared to conventional antibiotics .

Table 2: Antimicrobial Activity of Mannopyranosides

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Octyl β-D-mannopyranoside | 15.5 ± 0.5 | 50 |

| Azithromycin | 18.5 ± 0.3 | 20 |

These findings suggest that octyl β-D-mannopyranoside and its derivatives could serve as potential candidates for developing new antimicrobial agents.

Case Study 2: Membrane Protein Reconstitution

In a study focusing on the reconstitution of membrane proteins into liposomes, octyl β-D-mannopyranoside was used as a detergent during the solubilization process. The results indicated that the detergent provided a wider range for successful protein reconstitution compared to other detergents like octyl glucoside .

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312400 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-38-2 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。